molecular formula C7H8N4 B1403582 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine CAS No. 1060815-95-3

7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine

Cat. No. B1403582
M. Wt: 148.17 g/mol
InChI Key: UXRNIFCCEYBGLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine involves several steps. One method involves the use of dimethyl malonate as the starting compound . The synthesis process is operationally simple and practical for the production of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine has been studied using various techniques such as X-ray crystallography . These studies provide valuable insights into the binding modes and inhibitory mechanisms of this compound.


Chemical Reactions Analysis

The chemical reactions involving 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine have been studied extensively. For instance, it has been found that the compound has strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine include a molecular weight of 119.12 . The compound is a yellow solid with a melting point of 287–288 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis and Docking Studies: A simple synthesis method for a derivative of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine was developed, leading to products characterized by spectral analyses and docking studies (Bommeraa, Merugu, & Eppakayala, 2019).
  • Chemical Synthesis of Antifolates: As antifolates and potential dihydrofolate reductase inhibitors, certain derivatives of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine were synthesized, showing potential as antitumor agents (Gangjee et al., 2007).

Applications in Disease Treatment and Prevention

  • Antiviral Properties: Research has identified 7h-Pyrrolo[2,3-d]pyrimidine derivatives as promising agents against Zika virus and dengue virus, suggesting their potential in antiviral drug development (Soto-Acosta et al., 2021).

Potential in Drug Development

  • Antimalarial Drug Potential: A study on a specific 7h-Pyrrolo[2,3-d]pyrimidine derivative highlighted its potential as an antimalarial drug, focusing on the role of water molecules in its crystallization and stability (Gainsford, Fröhlich, & Evans, 2010).

Chemical Transformations and Novel Compounds

  • Novel Synthesis Techniques: Innovative synthesis methods for derivatives of 7h-Pyrrolo[2,3-d]pyrimidine have been developed, leading to new compounds with potential biological activities (Desai, 2006).

Biological Activity and Research

  • Evaluation of Anti-Inflammatory Properties: A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activities, with some compounds showing significant activities (Mohamed, Kamel, & Abd El-hameed, 2013).

Exploration in Nucleoside Analogs

  • Pyrrolopyrimidine Nucleosides Synthesis: The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine nucleosides related to antibiotics showcases the compound's relevance in medicinal chemistry (Hinshaw et al., 1969).

Large-Scale Synthesis for Pharmaceutical Use

  • Large-Scale Synthesis for Drug Development: The development of an efficient, large-scale synthesis process for a pyrrolo[2,3-d]pyrimidine derivative demonstrates its potential in pharmaceutical applications (Fischer & Misun, 2001).

Future Directions

The future directions for the study of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine involve the design of new inhibitors . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,1,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRNIFCCEYBGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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